molecular formula C15H15FO2 B1518000 1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol CAS No. 1156178-46-9

1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol

Cat. No.: B1518000
CAS No.: 1156178-46-9
M. Wt: 246.28 g/mol
InChI Key: DWXXEQGXQGCSJG-UHFFFAOYSA-N
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Description

1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol is a secondary alcohol featuring a biphenyl ether scaffold with a 4-fluorobenzyloxy group at the ortho position of the phenyl ring and a hydroxymethyl (-CH₂OH) substituent (Figure 1). This structure combines the electron-withdrawing fluorine atom with a flexible ether linkage, which may influence its physicochemical properties, such as solubility and lipophilicity, as well as its reactivity in synthetic or biological contexts.

Properties

IUPAC Name

1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9,11,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXXEQGXQGCSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol, also known by its IUPAC name, is a compound with the chemical formula C15H15FO2 and a molecular weight of 246.28 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

The structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C15H15FO2
Molecular Weight 246.28 g/mol
MDL Number MFCD12073417
PubChem CID 43504031
Appearance Liquid
Storage Temperature Room Temperature (RT)

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar phenolic compounds can inhibit colon cancer cell growth effectively. The mechanism often involves the modulation of apoptosis-related proteins, such as DR5 and DR6, which are crucial for inducing programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural components. The presence of the fluorine atom on the phenyl ring is hypothesized to enhance lipophilicity and potentially improve binding affinity to biological targets. SAR studies suggest that modifications on the phenyl rings can lead to variations in activity, with electron-donating groups generally enhancing potency against certain cancer cell lines .

Case Studies and Research Findings

  • Inhibitory Effects on Cancer Cells
    • A study evaluated several analogues of phenolic compounds, including those similar to this compound, and found that they exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation .
  • Mechanistic Insights
    • Immunohistochemical analyses demonstrated that treatment with related compounds resulted in increased levels of active caspase-3 and decreased levels of proliferative markers like PCNA, suggesting a mechanism involving apoptosis induction rather than mere cytostatic effects .
  • Comparative Efficacy
    • When compared to standard chemotherapeutic agents like doxorubicin, certain derivatives showed comparable or superior efficacy in inhibiting tumor growth in vitro, highlighting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol :

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol
    Reactant of Route 2
    Reactant of Route 2
    1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol

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